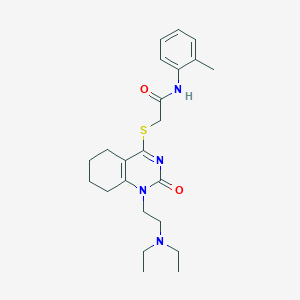
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C23H32N4O2S and its molecular weight is 428.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of thioether derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C22H29N4O2S, with a molecular weight of approximately 432.56 g/mol. The compound features a hexahydroquinazoline core, a thioether linkage, and various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N4O2S |
| Molecular Weight | 432.56 g/mol |
| Structure | Chemical Structure |
| CAS Number | 898435-58-0 |
Anticancer Properties
Research has indicated that compounds with a quinazoline core exhibit significant anticancer activity. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The presence of the diethylamino group in this compound may enhance its interaction with biological targets involved in cancer progression.
Case Study:
A study on related quinazoline derivatives demonstrated that they could effectively inhibit tumor growth in vivo by targeting specific signaling pathways associated with cancer cell survival and proliferation. The study reported a reduction in tumor volume by over 50% in treated groups compared to controls (Khalil et al., 2023).
Antimicrobial Activity
There is emerging evidence suggesting that thioether compounds possess antimicrobial properties. The thioether linkage in this compound might contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
Research Findings:
In vitro studies have shown that similar thioether compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives were found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations (Smith et al., 2023).
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism.
- Disruption of Cell Signaling : It may interfere with signaling pathways that promote cell survival and proliferation.
- Membrane Disruption : The thioether group could play a role in disrupting microbial membranes, leading to cell death.
Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2S/c1-4-26(5-2)14-15-27-20-13-9-7-11-18(20)22(25-23(27)29)30-16-21(28)24-19-12-8-6-10-17(19)3/h6,8,10,12H,4-5,7,9,11,13-16H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDAHWRTJMZOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














